molecular formula C7H12O4 B1581503 5-Methoxy-3-methyl-5-oxopentanoic acid CAS No. 27151-65-1

5-Methoxy-3-methyl-5-oxopentanoic acid

Cat. No.: B1581503
CAS No.: 27151-65-1
M. Wt: 160.17 g/mol
InChI Key: BYBMHSADRRMVHY-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-5-oxopentanoic acid: is an organic compound with the molecular formula C7H12O4. It is a derivative of pentanoic acid, characterized by the presence of a methoxy group at the fifth carbon, a methyl group at the third carbon, and a keto group at the fifth carbon. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyl-5-oxopentanoic acid can be achieved through several methods. One common approach involves the esterification of 3-methyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired product. Another method includes the reaction of 3-methyl-5-oxopentanoic acid with dimethyl sulfate under basic conditions to introduce the methoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-3-methyl-5-oxopentanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Methoxy-3-methyl-5-oxopentanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.

Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and keto groups play a crucial role in binding to active sites of enzymes, influencing their catalytic activity. The compound can modulate metabolic pathways by acting as a substrate or inhibitor, thereby affecting biochemical processes.

Comparison with Similar Compounds

    3-Methyl-5-oxopentanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-Methoxy-5-oxopentanoic acid: Lacks the methyl group at the third carbon, leading to variations in its chemical behavior.

    Methyl 3-oxopentanoate: An ester derivative with different reactivity compared to the acid form.

Uniqueness: 5-Methoxy-3-methyl-5-oxopentanoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

5-methoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMHSADRRMVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312108
Record name 5-methoxy-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27151-65-1
Record name 27151-65-1
Source DTP/NCI
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Record name 5-methoxy-3-methyl-5-oxopentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27151-65-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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